molecular formula C12H10Cl2O3 B8673511 3-(2,4-Dichlorobenzoyl)pentane-2,4-dione CAS No. 111544-91-3

3-(2,4-Dichlorobenzoyl)pentane-2,4-dione

Cat. No.: B8673511
CAS No.: 111544-91-3
M. Wt: 273.11 g/mol
InChI Key: JEZMCKSSZGOSNB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzoyl)pentane-2,4-dione is a β-diketone derivative characterized by a pentane-2,4-dione backbone substituted with a 2,4-dichlorobenzoyl group. This compound belongs to the broader class of β-diketones, which are known for their chelating properties and versatility in organic synthesis. The presence of electron-withdrawing chlorine atoms on the benzoyl moiety enhances its electrophilicity, making it reactive in condensation and cyclization reactions.

Key properties of β-diketones, as highlighted in , include substantial hydrogen bond basicity (due to the keto-enol tautomerism) and polarity. However, unlike fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione), this compound lacks hydrogen bond acidity, which influences its solubility and interaction with solvents .

Properties

CAS No.

111544-91-3

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

3-(2,4-dichlorobenzoyl)pentane-2,4-dione

InChI

InChI=1S/C12H10Cl2O3/c1-6(15)11(7(2)16)12(17)9-4-3-8(13)5-10(9)14/h3-5,11H,1-2H3

InChI Key

JEZMCKSSZGOSNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Acidity/Basicity Key Applications/Reactivity
This compound 2,4-dichlorobenzoyl C₁₂H₁₀Cl₂O₃ 273.12 High H-bond basicity; No H-bond acidity Chelation, agrochemical intermediates
3-(4-Chlorophenoxy)pentane-2,4-dione 4-chlorophenoxy C₁₁H₁₁ClO₃ 226.66 Moderate H-bond basicity Solvent interactions, polymer synthesis
3-Chloropentane-2,4-dione Chloro at C3 C₅H₇ClO₂ 134.56 No H-bond acidity Precursor for heterocycles, alkylation
Acetyl Zingerone (3-(4-hydroxy-3-methoxybenzyl)pentane-2,4-dione) 4-hydroxy-3-methoxybenzyl C₁₄H₁₆O₄ 248.27 High H-bond basicity; Phenolic OH Cosmetic stabilizers, antioxidants
1,1,1-Trifluoropentane-2,4-dione Trifluoromethyl at C1 C₅H₅F₃O₂ 166.09 Significant H-bond acidity Fluorinated material synthesis

Reactivity and Functional Differences

Electrophilic Reactivity: The 2,4-dichlorobenzoyl group in the target compound enhances electrophilicity at the diketone’s α-carbon, facilitating nucleophilic attacks (e.g., enolate formation) compared to non-halogenated derivatives like acetyl zingerone . In contrast, 3-chloropentane-2,4-dione () exhibits higher reactivity at the chloro-substituted position, enabling alkylation or nucleophilic substitution reactions.

Hydrogen Bonding and Solubility: Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) display significant H-bond acidity due to the electron-withdrawing -CF₃ group, improving solubility in polar aprotic solvents . The target compound’s lack of H-bond acidity limits its miscibility in protic solvents compared to acetyl zingerone, which has a phenolic -OH group enhancing aqueous solubility .

Applications: Agrochemicals: The dichlorobenzoyl moiety in the target compound is structurally analogous to intermediates used in fungicide synthesis (e.g., metconazole precursors, as seen in ).

Research Findings and Key Observations

  • Partition Coefficients : highlights that alkyl-substituted β-diketones (e.g., 3-methylpentane-2,4-dione) have lower log P values (indicating higher polarity) compared to aryl-substituted derivatives like the target compound.
  • Thermal Stability : Chlorinated derivatives (e.g., 3-chloropentane-2,4-dione) exhibit lower thermal stability due to C-Cl bond lability, whereas the target compound’s benzoyl group may enhance stability .

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